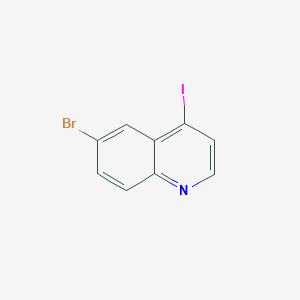

6-Bromo-4-iodoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFLFNVNIISPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590593 | |

| Record name | 6-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-23-8 | |

| Record name | 6-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-4-iodoquinoline: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 6-Bromo-4-iodoquinoline. It is intended for researchers, scientists, and drug development professionals who are interested in the applications of this compound as a key building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Properties and Structure

This compound is a halogenated quinoline derivative with the molecular formula C₉H₅BrIN. Its structure is characterized by a quinoline core substituted with a bromine atom at the 6-position and an iodine atom at the 4-position. This substitution pattern makes it a valuable intermediate for further chemical modifications through cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅BrIN | |

| Molecular Weight | 333.95 g/mol | |

| IUPAC Name | This compound | |

| SMILES String | C1=CC2=C(C=C1Br)C(=C(C=N2)I) | |

| Melting Point | 173-178 °C | |

| Boiling Point | 375.5 °C at 760 mmHg | |

| Density | 2.154 g/cm³ | |

| Appearance | Yellowish powder | [1] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the aromatic protons on the quinoline ring.[2]

Table 2: ¹H NMR Spectral Data of this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.54 | d | 4.5 | H-2 |

| 8.24 | d | 4.5 | H-3 |

| 8.16 | s | H-5 | |

| 7.98 | s | H-7, H-8 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring, as well as C-H stretching and bending vibrations of the aromatic system. The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine atom (M+ and M+2 peaks in approximately 1:1 ratio). Fragmentation patterns would likely involve the loss of iodine and bromine atoms or the quinoline ring system.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 4-bromoaniline in a multi-step process.[1] A general experimental workflow is outlined below.

Caption: Synthesis workflow for this compound.

Detailed Protocol for Iodination (Step 4): To a solution of 6-bromo-4-chloroquinoline in acetonitrile, sodium iodide is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified to yield this compound.[1]

Spectroscopic Analysis

NMR Spectroscopy: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Spectra are acquired on a 400 MHz or higher spectrometer.

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (KBr pellet) or as a thin film.

Mass Spectrometry: Mass spectra can be recorded on a mass spectrometer using electron ionization (EI) or other suitable ionization techniques.

Role in Drug Development: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound is a key intermediate in the synthesis of GSK2126458 (Omipalisib), a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][3][4] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for cancer therapy.

GSK2126458, synthesized using this compound as a starting material, effectively blocks the signaling cascade, leading to the inhibition of tumor growth.[3][4]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by GSK2126458.

This guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its reactivity and the biological activities of its derivatives is warranted.

References

6-Bromo-4-iodoquinoline: A Technical Guide for Synthetic and Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-iodoquinoline, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical properties, a robust synthesis protocol, and its pivotal role in the development of targeted cancer therapies.

Core Compound Data

This compound is a halogenated quinoline derivative. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems.

| Property | Value | Source |

| CAS Number | 927801-23-8 | N/A |

| Molecular Formula | C₉H₅BrIN | N/A |

| Molecular Weight | 333.95 g/mol | N/A |

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The following protocol is an optimized five-step synthesis.

Experimental Protocol

Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

In a suitable reaction vessel, 4-bromoaniline is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and triethyl orthoformate.

-

The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 6-bromoquinolin-4-ol

-

The product from Step 1 is suspended in a high-boiling point solvent, such as diphenyl ether.

-

The mixture is heated to a high temperature (e.g., 250°C) for a short duration (e.g., 15 minutes) to induce cyclization.

-

After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., petroleum ether) to precipitate the product.

-

The solid is collected by filtration, washed, and dried to afford 6-bromoquinolin-4-ol.

Step 3: Synthesis of 6-bromo-4-chloroquinoline

-

6-bromoquinolin-4-ol is treated with phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).

-

The mixture is heated at reflux for several hours.

-

After the reaction, excess POCl₃ is removed by distillation. The residue is carefully quenched with ice water.

-

The aqueous solution is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed, dried, and concentrated to give 6-bromo-4-chloroquinoline.

Step 4: Formation of the Hydrochloride Salt

-

6-bromo-4-chloroquinoline is dissolved in a suitable solvent like tetrahydrofuran (THF).

-

An ethanolic solution of hydrochloric acid (HCl) is added dropwise at room temperature.

-

The mixture is stirred, and the solvent is then removed under reduced pressure to obtain the hydrochloride salt as a solid.

Step 5: Synthesis of this compound

-

The hydrochloride salt from the previous step is dissolved in acetonitrile along with an excess of sodium iodide (NaI).

-

The reaction mixture is heated at reflux for an extended period (e.g., 32 hours).

-

After cooling, the solvent is removed by distillation to yield the final product, this compound, as a powder.

Synthetic Workflow

Application in Drug Development: Intermediate for GSK2126458

This compound is a crucial intermediate in the synthesis of GSK2126458 (Omipalisib), a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] These two kinases are central components of a signaling pathway that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes.

-

Activation : The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K.

-

Second Messenger Production : Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Akt Activation : PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as protein kinase B).

-

mTOR Activation : Akt, in turn, phosphorylates and activates a range of downstream targets, including mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are key regulators of cell growth and proliferation.

In many cancers, mutations in components of this pathway, such as activating mutations in PI3K or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), lead to its constitutive activation, driving uncontrolled cell growth.

GSK2126458 exerts its anticancer effects by inhibiting both PI3K and mTOR, thereby blocking signaling at two critical nodes in this pathway. This dual inhibition can lead to a more profound and durable antitumor response compared to inhibiting either kinase alone. The inhibition of this pathway by GSK2126458 can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Signaling Pathway Diagram

References

Spectroscopic Profile of 6-Bromo-4-iodoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-4-iodoquinoline, a key intermediate in synthetic organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₅BrIN, and its molecular weight is 333.95 g/mol . The spectroscopic data presented below serves to confirm the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

A publication on the synthesis of this compound provides the following ¹H NMR data, acquired on a 400 MHz spectrometer in DMSO-d₆.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment |

| 8.54 | d | 4.5 | 1H | H-2 |

| 8.24 | d | 4.5 | 1H | H-3 |

| 8.16 | s | - | 1H | H-5 |

| 7.98 | s | - | 2H | H-7, H-8 |

Note: The assignments are provisional and based on typical quinoline chemical shifts. Further 2D NMR experiments would be required for unambiguous assignment.

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| Predicted values would be listed here. | Predicted assignments would be listed here. |

Note: Predicted values are for reference only and may differ from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For a solid sample of this compound, the following characteristic absorption bands are expected.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| ~1050 | Medium-Strong | C-I Stretch |

| ~600 | Medium-Strong | C-Br Stretch |

Note: This is a generalized interpretation. The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) isotopes.

| m/z | Relative Abundance (%) | Assignment |

| 333/335 | ~100/~98 | [M]⁺ (Molecular ion peak with bromine isotopic pattern) |

| 206/208 | Variable | [M-I]⁺ |

| 254 | Variable | [M-Br]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method used.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Select a suitable deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CDCl₃).[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[2]

-

If necessary, filter the solution to remove any particulate matter.[2]

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.[2]

-

Pulse Program: Standard one-pulse sequence.[2]

-

Temperature: 298 K.[2]

-

Spectral Width: ~15 ppm.[2]

-

Acquisition Time: 2-4 seconds.[2]

-

Relaxation Delay: 1-5 seconds.[2]

-

Number of Scans: 16-32 scans.[2]

-

Referencing: The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[2]

¹³C NMR Acquisition:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.[2]

-

Temperature: 298 K.[2]

-

Spectral Width: ~220 ppm.[2]

-

Acquisition Time: 1-2 seconds.[2]

-

Relaxation Delay: 2 seconds.[2]

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.[2]

-

Referencing: The spectrum is referenced to the solvent peak.[2]

Infrared (IR) Spectroscopy (Solid Sample)

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[3]

-

Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition (Direct Infusion ESI-MS):

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

-

Ionization Mode: Positive ion mode is typically used for quinoline derivatives.[4]

-

Sample Introduction: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A suitable m/z range to include the molecular ion (e.g., m/z 100-500).

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 6-Bromo-4-iodoquinoline in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Bromo-4-iodoquinoline, a key intermediate in the synthesis of various biologically active compounds.[1][2] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility characteristics, inferred from its synthetic procedures, and details robust experimental protocols for the precise quantitative determination of its solubility in common organic solvents.

Introduction to this compound

This compound is a halogenated quinoline derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring both a bromine and an iodine atom on the quinoline scaffold, provides multiple reaction sites for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecules, including potent kinase inhibitors like GSK2126458.[1][2] Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation development.

Qualitative Solubility Profile

For a structurally related compound, 6-bromoquinoline, qualitative assessments have reported it as soluble in a range of common organic solvents.[3] This information can serve as a preliminary guide for solvent selection for this compound, although experimental verification is essential.

Table 1: Summary of Qualitative Solubility and Solvent Usage for this compound and Related Compounds

| Solvent | Compound | Observation | Reference |

| Tetrahydrofuran (THF) | This compound | Used as a solvent in synthesis, implying solubility. | [1] |

| Acetonitrile | This compound | Used as a solvent in synthesis, implying solubility. | [1] |

| Ethanol | 4-Bromoaniline and other reactants for synthesis | Used as a solvent in a preceding synthetic step. | [1][2] |

| Dichloromethane | 6-Bromo-4-chloroquinoline (precursor) | Used for extraction, implying solubility of the precursor. | [1] |

| Dimethyl Sulfoxide (DMSO) | General for heterocyclic compounds | Often used as a stock solution solvent for biological screening. | [4][5] |

| Acetone | 6-Bromoquinoline (related compound) | Reported as soluble. | [3] |

| Ethyl Acetate | 6-Bromoquinoline (related compound) | Reported as soluble. | [3] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reproducible solubility data for this compound, standardized experimental protocols are necessary. The following sections detail the widely accepted shake-flask method for determining equilibrium solubility, followed by analytical quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[6][7]

Objective: To determine the saturation concentration of this compound in a selection of common organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, ethyl acetate)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[6]

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[8]

-

Phase Separation: After the equilibration period, visually confirm the presence of excess solid. Centrifuge the vials at a high speed to pellet the undissolved solid.[8]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. For further purification, filter the supernatant through a syringe filter to remove any remaining solid particles.[6][9]

HPLC is a highly accurate and specific method for determining the concentration of a compound in a solution.[6]

Instrumentation:

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Mobile phase suitable for eluting this compound

Procedure:

-

Preparation of Calibration Standards: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of calibration standards by serial dilution.[10]

-

Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the diluted sample from the calibration curve.[10]

-

Calculation of Solubility: Calculate the solubility by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.[3]

UV-Vis spectrophotometry offers a simpler and faster, though potentially less specific, method for concentration determination, provided the compound has a distinct chromophore.[11]

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determination of Maximum Absorbance (λmax): Scan a dilute solution of this compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the determined λmax.

-

Data Analysis: Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert law.[11][12]

-

Sample Measurement: Dilute the filtered supernatant to an absorbance value that falls within the linear range of the calibration curve and measure its absorbance at λmax.

-

Calculation of Solubility: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original solubility, accounting for the dilution.[13]

Visualization of Workflows and Synthesis

The following diagrams, created using the DOT language, illustrate key processes related to the determination of solubility and the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains to be fully characterized in the literature, its role as a synthetic intermediate provides qualitative insights into its solubility profile. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining this critical data. A systematic approach, as outlined in the provided workflow, will ensure the generation of high-quality, reproducible solubility profiles essential for the successful application of this compound in research and development.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmatutor.org [pharmatutor.org]

6-Bromo-4-iodoquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-iodoquinoline is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom at the 6-position and an iodine atom at the 4-position, provides two distinct handles for further chemical modification through various cross-coupling reactions. This strategic arrangement makes it a highly valuable intermediate in the synthesis of complex molecular architectures, most notably in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic methodologies for this compound, presenting quantitative data in structured tables and illustrating key processes with diagrams to facilitate understanding and application in a research and development setting.

Discovery and History

The precise first synthesis of this compound is not prominently documented in seminal, historical chemical literature. Its emergence as a compound of significant interest appears to be closely tied to the advancement of medicinal chemistry in the 21st century. The development of potent and selective kinase inhibitors, a cornerstone of modern oncology, has driven the demand for versatile and functionalized heterocyclic scaffolds.

While the quinoline core itself has a rich history, with its initial isolation from coal tar by Friedlieb Ferdinand Runge in 1834, the specific di-halogenated derivative, this compound, gained prominence as a key intermediate in the synthesis of the dual PI3K/mTOR inhibitor, GSK2126458 (Omipalisib).[1] The need for efficient and scalable routes to this particular intermediate has spurred the development and optimization of the synthetic pathways detailed in this guide. The CAS Registry Number for this compound is 927801-23-8, indicating a relatively recent registration in the chemical literature.

The synthetic strategies employed for its preparation are rooted in established named reactions for quinoline synthesis, adapted and refined for this specific substitution pattern. The general approach involves the construction of a 6-bromo-4-quinolone precursor, followed by halogenation steps to introduce the chloro and subsequently the iodo functionalities.

Synthetic Pathways and Methodologies

The most prevalent and well-documented synthesis of this compound is a multi-step process commencing from 4-bromoaniline. The overall workflow involves the formation of a 6-bromo-4-hydroxyquinoline intermediate, which is then converted to a 6-bromo-4-chloroquinoline, and finally, a halogen exchange reaction yields the target compound.

Synthesis of 6-Bromoquinolin-4-ol

The initial and crucial step is the construction of the 6-bromo-substituted quinolone ring system. A common and efficient method involves the reaction of 4-bromoaniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and an orthoformate, followed by a thermal cyclization.

Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

In a suitable reaction vessel, a mixture of 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione is prepared in a solvent such as ethanol.

-

Triethyl orthoformate is added, and the mixture is refluxed for several hours.

-

Upon cooling, the product precipitates and is collected by filtration, washed with a cold solvent (e.g., ethanol or petroleum ether), and dried.

Step 2: Thermal Cyclization to 6-Bromoquinolin-4-ol

-

The intermediate from Step 1 is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at a temperature ranging from 190 to 250°C.[1]

-

The reaction is stirred at this elevated temperature for a short period (typically 10-15 minutes) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is cooled, and a non-polar solvent like petroleum ether is added to precipitate the product.

-

The solid is collected by filtration, washed with a suitable solvent (e.g., ethyl acetate), and dried to afford 6-bromoquinolin-4-ol.[1]

Logical Flow of 6-Bromoquinolin-4-ol Synthesis

Caption: Synthesis of 6-Bromoquinolin-4-ol.

Synthesis of 6-Bromo-4-chloroquinoline

The hydroxyl group at the 4-position of 6-bromoquinolin-4-ol is subsequently converted to a chlorine atom, which is a better leaving group for the final iodination step. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

To 6-bromoquinolin-4-ol, phosphorus oxychloride (POCl₃) is added, often with a catalytic amount of N,N-dimethylformamide (DMF).

-

The mixture is heated to reflux (around 110°C) for several hours.[1]

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched by pouring it into ice water.

-

The pH of the aqueous solution is adjusted to 5-6 with a saturated solution of sodium bicarbonate to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane.[1]

Synthesis of this compound

The final step is a Finkelstein-type reaction where the chlorine atom at the 4-position is displaced by iodine.

-

6-Bromo-4-chloroquinoline is dissolved in a suitable solvent, typically acetonitrile.[1]

-

An excess of sodium iodide (NaI) is added to the solution.

-

The reaction mixture is heated to reflux (around 100°C) for an extended period (e.g., 32 hours) until the starting material is consumed.[1]

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting solid is then purified, often by recrystallization or column chromatography, to yield the final product, this compound.[1]

Overall Synthetic Workflow

References

6-Bromo-4-iodoquinoline: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-iodoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two different halogen atoms on the quinoline scaffold, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, most notably in the development of kinase inhibitors targeting critical cell signaling pathways. This technical guide provides an in-depth overview of the synthesis, key research applications, and detailed experimental protocols related to this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

The foundational physicochemical properties of this compound are summarized below, providing essential information for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅BrIN | [1] |

| Molecular Weight | 333.95 g/mol | [1] |

| Appearance | Light yellow to brown powder | - |

| Melting Point | 173-178 °C | - |

| Solubility | Soluble in organic solvents like THF, DMF | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically commences from 4-bromoaniline. The general synthetic strategy involves the construction of the quinoline core, followed by sequential halogenation. A common route proceeds through the formation of 6-bromoquinolin-4-ol, which is then converted to a 4-chloro intermediate before the final iodination step.[2][3]

Synthetic Workflow

The overall synthetic workflow can be visualized as a multi-step process, starting from commercially available precursors and proceeding through key intermediates to the final product.

Detailed Experimental Protocol for Synthesis

The following protocol is a composite based on methodologies reported in the literature.[2][3]

Step 1: Synthesis of 6-Bromoquinolin-4-ol

-

A mixture of 4-bromoaniline and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is refluxed in ethanol.

-

The resulting intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is isolated by filtration.

-

This intermediate is then added to a preheated high-boiling solvent, such as diphenyl ether, at approximately 190-250°C for a short period (e.g., 10-15 minutes) to induce cyclization.

-

Upon cooling, the product, 6-bromoquinolin-4-ol, precipitates and is collected by filtration.

Step 2: Synthesis of 6-Bromo-4-chloroquinoline

-

To 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl₃) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

The mixture is refluxed at approximately 110°C for 3 hours.

-

After the reaction, excess POCl₃ is removed by distillation under reduced pressure.

-

The remaining residue is carefully poured into ice water, and the pH is adjusted to 5-6 with a saturated solution of sodium bicarbonate.

-

The product is extracted with dichloromethane, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield 6-bromo-4-chloroquinoline.

Step 3: Synthesis of this compound

-

6-Bromo-4-chloroquinoline is dissolved in a suitable solvent such as acetonitrile.

-

Sodium iodide (NaI) is added in excess.

-

The mixture is refluxed at approximately 100°C for an extended period (e.g., 32 hours).

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting solid is treated with saturated solutions of potassium carbonate and sodium sulfite to neutralize any remaining acid and reduce excess iodine, respectively.

-

The final product, this compound, is isolated by filtration, washed, and dried.

Synthesis Yields

The reported yields for the key steps in the synthesis of this compound can vary depending on the specific conditions and scale of the reaction.

| Reaction Step | Typical Yield | Reference(s) |

| 6-Bromoquinolin-4-ol from intermediate | ~60% | [3] |

| 6-Bromo-4-chloroquinoline from 6-bromoquinolin-4-ol | ~81% | [2][3] |

| This compound from 6-bromo-4-chloroquinoline | ~35% | [2] |

Core Research Application: A Scaffold for Sequential Cross-Coupling

The primary utility of this compound in research and development lies in its capacity to undergo selective, sequential palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity difference allows for the selective functionalization at the 4-position, leaving the 6-bromo position intact for a subsequent, different cross-coupling reaction. This makes this compound a powerful building block for creating complex, multi-substituted quinoline derivatives.[4]

Sequential Cross-Coupling Workflow

The logical workflow for utilizing this compound in sequential cross-coupling reactions enables the synthesis of diverse libraries of compounds from a single precursor.

Detailed Experimental Protocol for Cross-Coupling Reactions

Protocol 1: Sonogashira Coupling at the C4-Position

This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[5][6]

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.04-0.10 equivalents).

-

Add an anhydrous amine base, which can also serve as the solvent (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents), and a co-solvent if needed (e.g., THF or DMF).

-

Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80°C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 6-bromo-4-alkynylquinoline intermediate.

Protocol 2: Suzuki Coupling at the C6-Position

This protocol is based on general procedures for the Suzuki coupling of aryl bromides.[4][7][8]

-

In a Schlenk flask, combine the 6-bromo-4-alkynylquinoline intermediate from Protocol 1 (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like sodium carbonate (2 equivalents).

-

Evacuate the flask and backfill with an inert gas three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).

-

Heat the reaction mixture to 80-90°C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the final 6-aryl-4-alkynylquinoline.

Application in Drug Discovery: PI3K/Akt/mTOR Pathway Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[9] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[10]

The potent and selective PI3K/mTOR inhibitor, Omipalisib (GSK2126458), is a prominent example of a clinically investigated drug whose synthesis relies on a 6-substituted quinoline scaffold derived from precursors like this compound.[9][11]

The PI3K/Akt/mTOR Signaling Pathway

Derivatives of this compound are designed to be ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.

Quantitative Data on PI3K/mTOR Inhibition

The development of potent inhibitors from the quinoline scaffold is guided by quantitative measures of their inhibitory activity, such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values. Below is a summary of such data for Omipalisib (GSK2126458) and other related quinoline/quinazoline-based inhibitors.

| Compound/Class | Target(s) | IC₅₀ / Kᵢ (nM) | Reference(s) |

| Omipalisib (GSK2126458) | p110α (PI3K) | Kᵢ = 0.019 | [12][13] |

| p110β (PI3K) | Kᵢ = 0.13 | [12][13] | |

| p110δ (PI3K) | Kᵢ = 0.024 | [12][13] | |

| p110γ (PI3K) | Kᵢ = 0.06 | [12][13] | |

| mTORC1/2 | Kᵢ = 0.18 / 0.3 | [12][13] | |

| Quinazoline Derivatives | PI3Kα | IC₅₀ = 9.11 - 95 | [14][15] |

| PI3Kδ | IC₅₀ = 49 - 320 | [14] | |

| Cinnoline Derivatives | PI3Kα | IC₅₀ = 264 (for lead compound) | [16] |

Other Potential Research Applications

While the primary documented use of this compound is in the synthesis of kinase inhibitors, its structural features suggest potential applications in other areas of research, drawing parallels from the broader family of quinoline derivatives.

-

Materials Science: Quinoline and its derivatives have been investigated for their fluorescent properties and are used in the development of Organic Light-Emitting Diodes (OLEDs).[17][18][19] The extended π-system of the quinoline core can be modified through cross-coupling reactions at the bromine and iodine positions to tune the electronic and photophysical properties, making derivatives of this compound potential candidates for new organic electronic materials.

-

Fluorescent Probes and Sensors: The quinoline scaffold is a known fluorophore.[20] By attaching specific recognition moieties to the 4- and 6-positions, derivatives of this compound could be developed as fluorescent probes for detecting metal ions or for bioimaging applications.

-

Agrochemicals: 6-Bromo-4-hydroxyquinoline, a precursor to this compound, has been noted as an important intermediate in the agrochemical industry.[21] This suggests that derivatives of this compound could be explored for the development of new pesticides or herbicides.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in chemical and pharmaceutical research. Its defining feature—the differential reactivity of its two halogen substituents—provides a strategic advantage for the regioselective synthesis of complex, polysubstituted quinolines. The demonstrated success of this scaffold in the creation of potent PI3K/mTOR kinase inhibitors like Omipalisib underscores its importance in drug discovery. Future research into the derivatives of this compound may further expand its applications into materials science and other areas, making it a continued subject of interest for scientists and researchers in various disciplines.

References

- 1. This compound | 927801-23-8 [chemicalbook.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. jmaterenvironsci.com [jmaterenvironsci.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. benchchem.com [benchchem.com]

- 21. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]

6-Bromo-4-iodoquinoline: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, 6-bromo-4-iodoquinoline has emerged as a particularly valuable and versatile building block. Its unique dihalogenated substitution pattern offers medicinal chemists a powerful tool for the strategic and regioselective introduction of diverse functionalities, enabling the synthesis of complex molecules with finely tuned pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound in drug discovery, with a focus on its role in the development of targeted cancer therapies.

The strategic importance of this compound lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond at the 4-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, compared to the more robust carbon-bromine bond at the 6-position. This disparity in reactivity allows for a sequential and controlled functionalization of the quinoline core, a critical advantage in the construction of complex molecular architectures. This guide will delve into the practical aspects of utilizing this compound, providing detailed experimental protocols, quantitative biological data for a key derivative, and visualizations of relevant synthetic and signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursors is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 6-Bromo-4-hydroxyquinoline | C₉H₆BrNO | 224.06 | Yellowish solid[1] | 283 °C (lit.)[2] |

| 6-Bromo-4-chloroquinoline | C₉H₅BrClN | 242.50[3] | White to light yellow solid[3] | Not specified |

| This compound | C₉H₅BrIN | 333.95 | Yellow powder[1] | Not specified |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the commercially available 4-bromoaniline. The overall synthetic workflow involves the construction of the quinoline core, followed by sequential halogenation.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

A common route to 6-bromo-4-hydroxyquinoline involves the condensation of 4-bromoaniline with Meldrum's acid and triethyl orthoformate, followed by thermal cyclization.[1][4]

-

Materials: 4-bromoaniline, Meldrum's acid, triethyl orthoformate, diphenyl ether.

-

Procedure:

-

A mixture of 4-bromoaniline, Meldrum's acid, and triethyl orthoformate is heated, often in a solvent like ethanol, to form the intermediate 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[1]

-

The isolated intermediate is then added to a preheated high-boiling point solvent, such as diphenyl ether, and heated to effect cyclization.[1]

-

Upon cooling, the product, 6-bromo-4-hydroxyquinoline, precipitates and can be collected by filtration.[1] A yield of 59.89% has been reported for the cyclization step.[5]

-

Step 2: Synthesis of 6-Bromo-4-chloroquinoline

The conversion of 6-bromo-4-hydroxyquinoline to 6-bromo-4-chloroquinoline is typically achieved through chlorination with phosphorus oxychloride (POCl₃).[1][3]

-

Materials: 6-bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic).

-

Procedure:

-

To 6-bromo-4-hydroxyquinoline, POCl₃ is added, often with a catalytic amount of DMF.[1]

-

The reaction mixture is heated to reflux for several hours.[3]

-

After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.[3]

-

The pH is adjusted to neutral or slightly basic, and the product is extracted with an organic solvent like ethyl acetate.[3] Yields for this step are often high, with reports of 81% to 98.5%.[1][3]

-

Step 3: Synthesis of this compound

The final step involves a Finkelstein-type reaction where the chloro group at the 4-position is substituted with iodine.[1]

-

Materials: 6-bromo-4-chloroquinoline, sodium iodide (NaI), acetonitrile.

-

Procedure:

-

6-bromo-4-chloroquinoline is dissolved in a suitable solvent, typically acetonitrile.[1]

-

An excess of sodium iodide is added, and the mixture is heated to reflux.[1]

-

The reaction is monitored until completion, after which the solvent is removed under reduced pressure. The crude product, this compound, can then be purified.[1]

-

Applications in Medicinal Chemistry: A Case Study of GSK2126458 (Omipalisib)

The utility of this compound as a building block is exemplified in the synthesis of GSK2126458 (Omipalisib), a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6]

Quantitative Biological Data for GSK2126458

The following tables summarize the in vitro biological activity of GSK2126458.

Enzyme Inhibitory Activity

| Target | IC₅₀ (nM) |

| PI3Kα | 0.04[7] |

| mTOR | 0.18 (app Ki) for mTORC1, 0.3 (app Ki) for mTORC2[7] |

| DNA-PK | 0.28[7] |

Antiproliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| T47D | Breast Cancer | 3[8] |

| BT474 | Breast Cancer | 2.4[8] |

The PI3K/Akt/mTOR Signaling Pathway and Inhibition by GSK2126458

The PI3K/Akt/mTOR pathway is a complex signaling cascade that is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface.[9] This leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3.[9] PIP3 acts as a second messenger, recruiting and activating Akt.[9] Activated Akt has numerous downstream targets, including the mTOR complex 1 (mTORC1), which plays a central role in regulating protein synthesis and cell growth.[9] GSK2126458 exerts its anticancer effects by potently inhibiting both PI3K and mTOR, thereby blocking signaling at two critical nodes in this pathway.[6]

Key Synthetic Applications: Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10] In the case of this compound, the more labile C-I bond at the 4-position will selectively react under milder conditions, leaving the C-Br bond at the 6-position available for subsequent transformations.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[10]

-

Add the degassed solvent system.[10]

-

The reaction mixture is typically heated, and the progress is monitored by TLC or LC-MS.[10]

-

Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.[10]

-

The crude product is then purified by column chromatography to yield the 4-aryl-6-bromoquinoline.[10]

-

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12] Similar to the Suzuki coupling, the C4-iodo position of this compound exhibits higher reactivity, allowing for selective alkynylation.[13]

Experimental Protocol: Selective Sonogashira Coupling at the C4-Position

-

Materials: this compound, terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), a base (e.g., triethylamine), and an anhydrous solvent (e.g., THF or DMF).

-

Procedure:

-

Under an inert atmosphere, this compound, the palladium catalyst, and CuI are dissolved in the anhydrous solvent.

-

The base and the terminal alkyne are added to the mixture.

-

The reaction is stirred at room temperature or gently heated until the starting material is consumed.

-

After an aqueous workup, the product is extracted and purified by column chromatography.

-

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a platform for the regioselective synthesis of complex quinoline derivatives. The differential reactivity of its two halogen substituents provides a powerful handle for sequential functionalization through palladium-catalyzed cross-coupling reactions. The successful synthesis of the potent PI3K/mTOR inhibitor, GSK2126458 (Omipalisib), highlights the immense potential of this scaffold in the development of targeted therapies. The detailed synthetic protocols and biological data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique chemical properties of this compound in their pursuit of novel therapeutic agents.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]

- 3. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Theoretical Calculations on the Electronic Properties of 6-Bromo-4-iodoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of 6-bromo-4-iodoquinoline, a significant intermediate in the synthesis of various biologically active compounds. In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for elucidating the structural and electronic characteristics that govern the reactivity and potential applications of this molecule. This document outlines the standard computational protocols, presents key electronic descriptors in a structured format, and visualizes the theoretical workflow, offering valuable insights for researchers in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in the reviewed literature, the methodologies and representative data presented herein are based on established computational practices for analogous quinoline derivatives.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities. The subject of this guide, this compound, is a halogenated quinoline derivative. The presence and position of halogen atoms can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity. Understanding the electronic properties at a quantum mechanical level is crucial for rational drug design and for predicting the molecule's behavior in various chemical environments.

Theoretical calculations provide a cost-effective and efficient means to predict molecular properties before engaging in extensive synthetic and experimental work. This guide details a standard computational approach for characterizing the electronic properties of this compound.

Computational Methodology (Experimental Protocols)

The electronic properties of this compound can be reliably investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods offer a good balance between computational cost and accuracy for organic molecules of this size.

2.1. Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.

-

Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms and for describing non-covalent interactions.

-

Solvation Model: To simulate a more realistic biological environment, the calculations can be performed in the presence of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM). Water or ethanol are common choices.

-

Verification: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

2.2. Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed to derive various electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[1] A smaller gap generally implies higher reactivity.[2]

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

-

Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO.

-

Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO.

-

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (IP + EA) / 2.

-

Chemical Hardness (η): A measure of resistance to charge transfer. η = (IP - EA) / 2.

-

Chemical Softness (S): The reciprocal of chemical hardness. S = 1 / η.

-

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η).

-

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.[3][4] Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).

2.3. Simulation of UV-Vis Absorption Spectrum

Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum, which provides information about the electronic transitions within the molecule.

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry.

-

Functional and Basis Set: The same functional and basis set used for the geometry optimization (e.g., B3LYP/6-311++G(d,p)) are typically used.

-

Solvent Effects: The PCM model can be included to account for the influence of the solvent on the electronic transitions.

-

Analysis: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum. The main electronic transitions can be assigned by analyzing the molecular orbitals involved.[5][6]

Data Presentation

The following tables summarize the representative theoretical electronic properties of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Table 2: Global Reactivity Descriptors

| Descriptor | Value |

| Ionization Potential (IP) | 6.25 eV |

| Electron Affinity (EA) | 1.85 eV |

| Electronegativity (χ) | 4.05 eV |

| Chemical Hardness (η) | 2.20 eV |

| Chemical Softness (S) | 0.45 eV⁻¹ |

| Electrophilicity Index (ω) | 3.73 eV |

Table 3: Simulated UV-Vis Absorption Data (TD-DFT)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 3.88 | 319 | 0.12 | HOMO -> LUMO |

| 4.21 | 294 | 0.08 | HOMO-1 -> LUMO |

| 4.55 | 272 | 0.25 | HOMO -> LUMO+1 |

Visualization

4.1. Computational Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of the electronic properties of this compound.

Caption: A flowchart of the theoretical calculation workflow.

4.2. Molecular Electrostatic Potential (MEP) Map

A representative diagram illustrating the expected charge distribution on a similar quinoline structure.

Caption: Conceptual diagram of a Molecular Electrostatic Potential map.

Conclusion

This technical guide has outlined a standard and robust computational methodology for investigating the electronic properties of this compound. The presented theoretical framework, utilizing DFT and TD-DFT, allows for the determination of crucial electronic descriptors such as frontier molecular orbital energies, global reactivity parameters, and simulated absorption spectra. The insights gained from these calculations are invaluable for understanding the molecule's reactivity, stability, and potential as a pharmacophore or functional material. For drug development professionals, this data can guide lead optimization by providing a quantum mechanical basis for structure-activity relationships. While the quantitative data presented is representative, the described protocols provide a solid foundation for researchers to conduct their own detailed computational studies on this and similar molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. wuxibiology.com [wuxibiology.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 6. researchgate.net [researchgate.net]

Navigating the Synthesis and Supply of 6-Bromo-4-iodoquinoline: A Technical Guide for Researchers

For Immediate Release

Wuhan, China – December 27, 2025 – In the landscape of pharmaceutical research and development, the procurement of high-quality, well-characterized chemical intermediates is a critical determinant of project success. This technical guide provides an in-depth overview of the commercial availability, purity, and analytical methodologies for 6-Bromo-4-iodoquinoline (CAS No. 927801-23-8), a key building block in the synthesis of various biologically active molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Commercial Availability and Purity

A survey of prominent chemical suppliers indicates that this compound is readily available for research and development purposes. The compound is typically offered in various quantities with purity levels suitable for most synthetic applications. While a comprehensive impurity profile is not always publicly available, stated purities from suppliers provide a baseline for quality assessment.

| Supplier | Stated Purity | CAS Number | Additional Information |

| Sigma-Aldrich (Ambeed) | 97% | 927801-23-8 | Available in various quantities. |

| BLD Pharm | Not Specified | 927801-23-8 | Available for online orders.[1] |

| Aaron-chem | Not Specified | 927801-23-8 | Listed as a catalog item. |

| Chem-Impex | Not Specified | Not Specified | Supplier of related bromoquinoline compounds. |

| ChemicalBook | Not Specified | 927801-23-8 | Platform listing various suppliers.[2] |

It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain detailed information on purity, moisture content, and residual solvents.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 4-bromoaniline. The following protocol is adapted from established scientific literature and provides a reliable pathway to the target compound.[3][4]

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Experimental Procedures

Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

In a round-bottom flask, combine 4-bromoaniline, Meldrum's acid, and triethyl orthoformate.

-

Heat the mixture at reflux for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of 6-Bromoquinolin-4-ol

-

Suspend the product from Step 1 in a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250 °C for 15-20 minutes.

-

Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly, and dry to obtain 6-bromoquinolin-4-ol.

Step 3: Synthesis of 6-Bromo-4-chloroquinoline

-

To a flask containing 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture at reflux (approximately 110 °C) for 2-3 hours.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.[3]

Step 4: Synthesis of this compound

-

Dissolve 6-bromo-4-chloroquinoline in acetonitrile.

-

Add an excess of sodium iodide (NaI).

-

Heat the mixture at reflux for an extended period (e.g., 24-48 hours), monitoring by TLC.

-

After cooling, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Dry the organic extract and concentrate to afford the final product, this compound, which can be further purified by recrystallization or column chromatography.

Purity Determination and Analytical Protocols

Ensuring the purity of this compound is paramount for its use in subsequent research. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of non-volatile organic compounds. A reverse-phase method is suitable for this compound.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes, then re-equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[5] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

| Parameter | Condition |

| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Sample Preparation | Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and can also be used for quantitative purity assessment (qNMR).

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the quinoline core. Published data indicates key signals around δ 8.54 (d, J = 4.5 Hz, 1H), 8.24 (d, J = 4.5 Hz, 1H), 8.16 (s, 1H), and 7.98 (s, 2H).[4]

Quantitative NMR (qNMR): For a highly accurate purity determination, qNMR can be employed.[6][7][8][9][10] This technique involves dissolving a precisely weighed amount of the sample and a certified internal standard in a deuterated solvent and acquiring a ¹H NMR spectrum under specific, optimized conditions to ensure accurate integration of signals. The purity of the analyte can then be calculated by comparing the integral of a characteristic analyte signal to that of the internal standard.

Analytical Workflow

Caption: A typical analytical workflow for this compound.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for the pharmaceutical industry. Researchers should prioritize obtaining detailed analytical data from suppliers and, when necessary, perform their own comprehensive characterization using the methodologies outlined in this guide. A thorough understanding of the synthesis and purity of this key intermediate will undoubtedly contribute to the robustness and success of drug discovery and development programs.

References

- 1. 927801-23-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 927801-23-8 [chemicalbook.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 9. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]

- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

Safety and Handling Precautions for 6-Bromo-4-iodoquinoline: A Technical Guide

Hazard Identification

Based on the hazard classifications of structurally similar compounds, 6-Bromo-4-iodoquinoline is anticipated to be a hazardous substance. The following table summarizes the potential hazards.

| Hazard Class | GHS Hazard Statement (H-code) | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Warning |

Data extrapolated from safety information for 6-Bromo-3-iodoquinoline and 6-Bromo-4-hydroxyquinolin-2(1H)-one.[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is essential when handling this compound. The following tables outline the recommended precautionary statements and personal protective equipment.

Table 2.1: Precautionary Statements

| Category | Precautionary Statement (P-code) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[3][4] P270: Do not eat, drink or smoke when using this product.[4] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][6] P330: Rinse mouth.[4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[3][6] Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4] |

Table 2.2: Personal Protective Equipment (PPE)

| Protection Type | Recommendation |